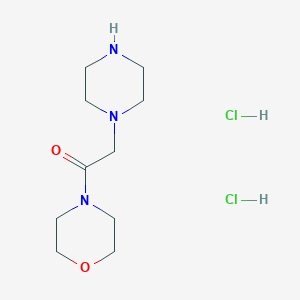
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride)
Overview
Description
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) is a compound that is widely used in scientific experiments for its unique properties. It has the molecular formula C10H21Cl2N3O2 and a molecular weight of 286.2 g/mol .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) is represented by the formula C10H21Cl2N3O2 .Chemical Reactions Analysis
The compound has been found to inhibit the catalytical activity of PARP1 . In general, the three-carbon chain analogs displayed better 5-HT reuptake inhibitory activities in the same series of compounds .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
- The compound has been utilized in the synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety. These derivatives are synthesized through a Biginelli reaction, demonstrating the compound's utility in constructing complex molecular structures (Bhat et al., 2018).
Antimicrobial and Antifungal Activities
- Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines, derived from the compound, have shown potent antimycobacterial activity against Mycobacterium tuberculosis, showcasing the potential in developing new treatments for infectious diseases (Marvadi et al., 2019).
- The compound's derivatives have also been evaluated for antifungal activities, indicating their potential in addressing fungal infections (Raj & Patel, 2015).
Pharmacological Potential
- Derivatives of 1-Morpholino-2-(piperazin-1-yl)ethanone have been synthesized and evaluated for pharmacological activities such as anticonvulsant properties, highlighting the compound's potential in contributing to the development of new therapeutic agents (Kamiński et al., 2011).
Chemical Structure Analysis and Drug Design
- The compound and its derivatives have been used in the design and synthesis of potential antipsychotics, with considerable anti-dopaminergic and anti-serotonergic activity. The structural design of these derivatives is corroborated by computational studies, indicating the role of the compound in rational drug design (Bhosale et al., 2014).
- Additionally, the structure of a novel bioactive heterocycle involving the compound has been characterized, and its antiproliferative activity evaluated. This illustrates the compound's role in the development and analysis of new bioactive molecules (Benaka Prasad et al., 2018).
Advanced Building Blocks for Drug Discovery
- The compound has been used in the synthesis of advanced building blocks for drug discovery, demonstrating its value in creating new molecular structures with potential therapeutic applications (Feskov et al., 2019).
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as theCOX-1 enzyme and Monoacylglycerol lipase (MAGL) . These targets play crucial roles in inflammatory responses and endocannabinoid signaling, respectively .
Mode of Action
For instance, certain derivatives have demonstrated anti-inflammatory activity by inhibiting the COX-1 enzyme . Another compound was identified as a reversible inhibitor of MAGL , an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol .
Biochemical Pathways
Related compounds have been found to impact thecyclooxygenase pathway and the endocannabinoid signaling pathway . These pathways are involved in inflammatory responses and various neurological functions, respectively.
Result of Action
Related compounds have demonstratedanti-inflammatory effects and potential antiproliferative activity on certain cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12;;/h11H,1-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSOTBYTHIXXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300704-06-7 | |
| Record name | 1-(morpholin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




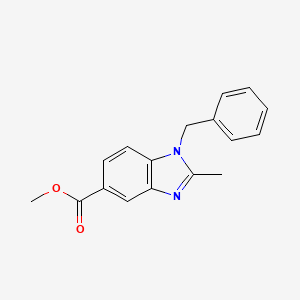
![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)
![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)

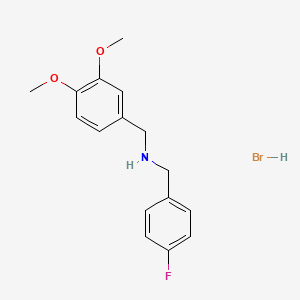
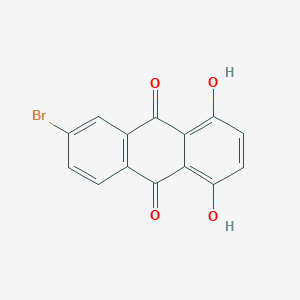
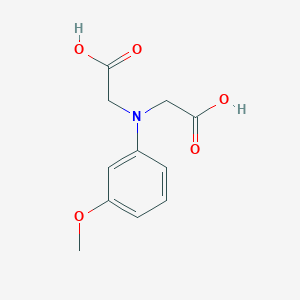

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)
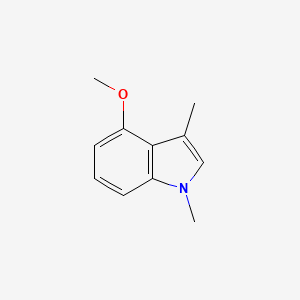
![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)
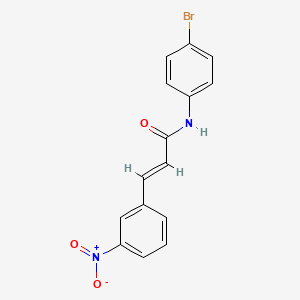
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)